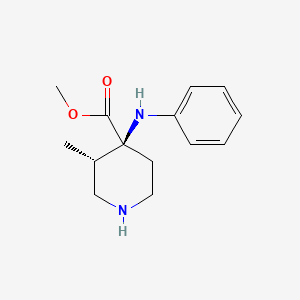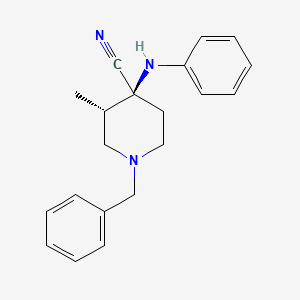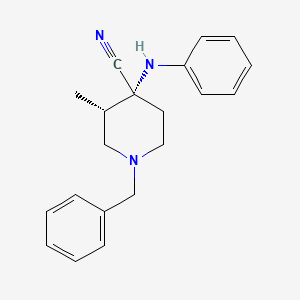
Bis(tétraméthylheptanedionato) de diisopropoxyde de titane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of titanium complexes, including those similar to titanium diisopropoxide bis(tetramethylheptanedionate), involves the reaction of titanium tetraisopropoxide with various ligands to form complexes with different coordination environments. Studies have explored the synthesis of titanium(IV) complexes by reacting titanium tetra(isopropoxide) with amine bis(phenolate) ligands and other sterically demanding aryloxo-based ligands, leading to the formation of complexes with significant steric effects and unique coordination chemistries (Tshuva, Goldberg, Kol, & Goldschmidt, 2001); (Panda, Kaur, Reddy, Shaikh, Butcher, Gupta, & Ghosh, 2010).
Molecular Structure Analysis
The molecular structure of titanium complexes can be deeply influenced by the ligands involved. For instance, coordination chemistry research has shown how the steric and electronic properties of ligands affect the structure of titanium complexes. Ligands with varying steric bulk can lead to different complex geometries, from octahedral to pentacoordinate structures, affecting the molecular structure and potential applications of these complexes (Tshuva et al., 2001).
Chemical Reactions and Properties
Titanium diisopropoxide bis(tetramethylheptanedionate) and related titanium complexes undergo a variety of chemical reactions, including polymerization processes and hydroamination, showcasing their chemical versatility. For example, titanium isopropoxide complexes have been used as precatalysts for ethylene polymerization, producing high molecular weight polyethylene polymers (Panda et al., 2010).
Applications De Recherche Scientifique
Fabrication d’une couche compacte de TiO2 pour les cellules solaires à pérovskite
Le bis(tétraméthylheptanedionato) de diisopropoxyde de titane est utilisé comme précurseur pour la fabrication de couches compactes de TiO2 dans les cellules solaires à pérovskite {svg_1}. Ces couches jouent un rôle crucial dans le transfert des électrons et le blocage de la recombinaison de charge entre la couche de pérovskite et l’oxyde d’étain dopé au fluor (FTO) dans les cellules solaires à pérovskite {svg_2}. Les couches compactes de TiO2 sont synthétisées par une méthode de spin coating {svg_3}.
Optimisation de la couche de dioxyde de titane ETL pour les cellules solaires à pérovskite inorganique
Ce composé est également utilisé dans l’optimisation de la couche de transport d’électrons (ETL) en dioxyde de titane pour les cellules solaires à pérovskite inorganique {svg_4}. Les couches de TiO2 sont déposées sur du FTO à haute rugosité, sans utiliser de couche mésoporeuse, par une méthode de spin coating {svg_5}.
Influence de l’épaisseur de la couche de transport d’électrons TiO2 compacte sur les performances de la cellule planaire
Le this compound est utilisé pour étudier l’influence de l’épaisseur de la couche de transport d’électrons TiO2 compacte sur les performances de la cellule planaire {svg_6}. Les ETL sont déposés sur des substrats d’oxyde d’étain dopé au fluor (FTO) à partir d’une solution de précurseur de bis(acétylacétonato) de diisopropoxyde de titane en utilisant la méthode de spin coating avec modification de la concentration du précurseur et de la vitesse de centrifugation {svg_7}.
Safety and Hazards
Titanium diisopropoxide bis(tetramethylheptanedionate) may cause immediate or delayed severe eye irritation and may cause corneal ulceration . It may produce irritation or contact dermatitis . The material generates isopropanol on contact with water or moisture in skin, eyes, and mucous membranes and has an irritating, dehydrating effect on overexposed tissue .
Mécanisme D'action
Target of Action
Titanium Diisopropoxide Bis(tetramethylheptanedionate) is a complex organometallic compound that is primarily used as a precursor for the deposition of titanium-containing films
Mode of Action
This compound is a Lewis acid catalyst , meaning it can accept a pair of electrons from a Lewis base in a chemical reaction. This property allows it to participate in various chemical reactions, particularly in the formation of titanium-containing films .
Biochemical Pathways
Its primary use is in the formation of titanium-containing films through chemical reactions .
Result of Action
The primary result of the action of Titanium Diisopropoxide Bis(tetramethylheptanedionate) is the formation of titanium-containing films. These films are used in various applications, including the production of electronic devices .
Action Environment
The action of Titanium Diisopropoxide Bis(tetramethylheptanedionate) is influenced by various environmental factors. For instance, it is sensitive to moisture , which can affect its stability and efficacy in reactions. Therefore, it is typically stored and used under controlled conditions to prevent exposure to moisture .
Propriétés
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;titanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.2C3H8O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7,12H,1-6H3;2*3-4H,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUATZXZNIJLPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O6Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144665-26-9 |
Source


|
| Record name | Titanium(4+) 2-propanolate (3Z)-2,2,6,6-tetramethyl-5-oxo-3-hepten-3-olate (1:2:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)


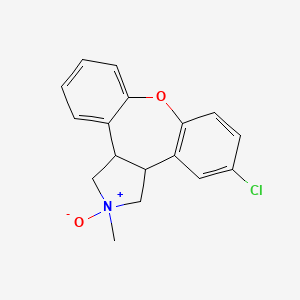


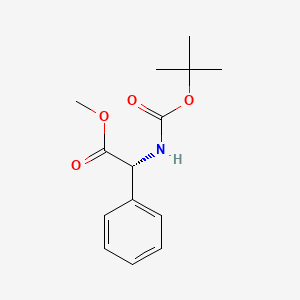
![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)
